2-((4-chlorophenyl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
2-((4-chlorophenyl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a tolyl group
Mechanism of Action
Target of Action
The primary targets of this compound are the tumor-associated human carbonic anhydrase isoforms IX and XII . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its targets, the carbonic anhydrase isoforms IX and XII, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to a decrease in the production of bicarbonate and protons from carbon dioxide. This can have significant effects on the physiological processes that depend on these products, such as pH regulation and CO2 transport.
Pharmacokinetics
A pharmacokinetic study of a similar compound was evaluated in a normal mice model
Result of Action
The result of the compound’s action is a significant cytotoxic activity against various cancer cells, including breast cancer (MCF-7), hepatoma (HepG2), colon cancer (HCT116), and lung cancer (A549) cells . It has been observed to have lower potency on normal cells (WI-38), indicating a degree of selectivity for cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiadiazole ring.
Attachment of the Tolyl Group: The tolyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where the amine group of the thiadiazole derivative reacts with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-chlorophenyl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a phenyl group instead of a tolyl group.
2-((4-chlorophenyl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
2-((4-chlorophenyl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-11-3-5-13(6-4-11)17-21-22-18(25-17)20-16(23)12(2)24-15-9-7-14(19)8-10-15/h3-10,12H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCJLWYPQUGKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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